2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide
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Overview
Description
2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide is a complex organic compound characterized by the presence of a tetrazole ring, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the tetrazole ring through a cyclization reaction involving a nitrile and sodium azide. The chlorophenyl group is introduced via a nucleophilic substitution reaction, and the final product is obtained through a coupling reaction with the methoxyphenyl group under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The tetrazole ring and aromatic groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole derivatives and chlorophenyl-containing molecules. Examples include:
- 2-(1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)acetamide
- 2-(1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)benzamide
Uniqueness
What sets 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide apart is the combination of the tetrazole ring with both chlorophenyl and methoxyphenyl groups, which may confer unique chemical and biological properties
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-11(16(24)19-13-4-3-5-15(10-13)25-2)26-17-20-21-22-23(17)14-8-6-12(18)7-9-14/h3-11H,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNQZVWOFOEIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)SC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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